molecular formula C16H24N2O4S B2524487 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide CAS No. 921909-32-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2524487
CAS No.: 921909-32-2
M. Wt: 340.44
InChI Key: WFFRAYXCMNKOIO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a benzoxazepine-derived sulfonamide compound. Its structure features a fused benzoxazepine core with an ethyl group at position 5, two methyl groups at position 3, and a sulfonamide substituent at position 5. Benzoxazepines are of interest in medicinal chemistry due to their structural rigidity and ability to modulate biological targets such as kinases and G-protein-coupled receptors.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-6-18-13-9-12(17-23(20,21)11(2)3)7-8-14(13)22-10-16(4,5)15(18)19/h7-9,11,17H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFRAYXCMNKOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Implications of Structural Differences :

  • Alkyl Chain Length/Branching : The isopentyl group in the analog introduces increased steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the ethyl-substituted target compound .
  • Hydrogen Bonding: Both compounds retain the sulfonamide group, which can act as a hydrogen-bond donor/acceptor. This feature is critical for interactions in biological systems or crystal packing .

Broader Context: Benzoxazepine Derivatives

Benzoxazepines are a versatile scaffold in drug discovery. For example:

  • Diltiazem : A calcium channel blocker with a benzothiazepine core (structurally related to benzoxazepines) highlights the importance of substituent positioning for target selectivity.
  • LY294002 : A benzoxazepine-based kinase inhibitor demonstrates how sulfonamide groups can modulate binding affinity.

The target compound’s ethyl and sulfonamide substituents may position it for unique interactions compared to these derivatives, though experimental validation is required.

Research Findings and Limitations

  • Hydrogen-Bonding Patterns : The sulfonamide group’s role in supramolecular assembly could be analyzed using graph-set theory , but empirical studies are lacking.
  • Biological Data: No activity data are provided in the evidence. Hypothetically, the ethyl group’s smaller size might improve solubility for in vitro assays, whereas the isopentyl analog’s hydrophobicity could favor blood-brain barrier penetration.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-2-sulfonamide is a synthetic compound belonging to the benzoxazepine class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound suggest diverse mechanisms of action and therapeutic potentials.

Chemical Structure

The molecular formula of this compound is C23H27N2O4SC_{23}H_{27}N_{2}O_{4}S. The compound features a sulfonamide group attached to a benzoxazepine framework, which is known for its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors, potentially modulating signaling pathways associated with various physiological processes.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, this compound may exhibit activity against bacterial or fungal strains.

Biological Activity Data

Activity Type Findings References
AntimicrobialExhibits potential antimicrobial activity
Enzyme InhibitionPossible inhibition of metabolic enzymes
Receptor InteractionModulation of receptor activity

Antimicrobial Properties

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) have demonstrated significant antimicrobial effects against various pathogens. For instance, studies on structurally related benzoxazepines have shown efficacy against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Studies

A study investigating the inhibition of carbonic anhydrase by sulfonamide derivatives revealed that compounds with a similar structure could effectively inhibit enzyme activity in vitro. This suggests that N-(5-ethyl...) may also possess enzyme-inhibitory capabilities relevant to therapeutic applications.

Receptor Modulation

Investigations into the interaction of benzoxazepines with neurotransmitter receptors have shown that these compounds can modulate receptor activity. This modulation can lead to altered signaling pathways that may be beneficial in treating neurological disorders.

Q & A

Q. Can synergistic effects be exploited when combining this compound with existing therapeutics?

  • Methodology : Test combinations with cisplatin or paclitaxel in cancer cell lines (synergy assessed via Chou-Talalay method). Mechanistic studies (Western blot for apoptosis markers, caspase-3 activation) validate enhanced efficacy. Dose-response matrices (Combenefit software) optimize ratios .

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